molecular formula C19H16N2O3S B2983827 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-oxo-3,4-dihydroisochromene-3-carboxamide CAS No. 786675-51-2

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-oxo-3,4-dihydroisochromene-3-carboxamide

Cat. No. B2983827
CAS RN: 786675-51-2
M. Wt: 352.41
InChI Key: GDESVVKXGUWWIE-UHFFFAOYSA-N
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Description

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-oxo-3,4-dihydroisochromene-3-carboxamide is a useful research compound. Its molecular formula is C19H16N2O3S and its molecular weight is 352.41. The purity is usually 95%.
BenchChem offers high-quality N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-oxo-3,4-dihydroisochromene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-oxo-3,4-dihydroisochromene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Several studies have detailed the synthesis and characterization of related compounds, emphasizing the creation of new molecules with potential biological activities. For instance, Sailaja Rani Talupur et al. (2021) synthesized and characterized 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides through a multi-step process, involving condensation and hydrolysis reactions, to evaluate their antimicrobial properties (Talupur, Satheesh, & Chandrasekhar, 2021). Similarly, G. Ahmed (2007) worked on synthesizing heterocyclic compounds with thiophene-2-carboxamide, aiming to develop new antibiotic and antibacterial drugs (Ahmed, 2007).

Biological Activity

Research into the biological activity of these compounds has yielded promising results. Vasu et al. (2005) synthesized two thiophene-3-carboxamide derivatives demonstrating antibacterial and antifungal activities, highlighting the potential of these molecules in developing new antimicrobial agents (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2005). Additionally, С. Чиряпкин et al. (2021) focused on azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, predicting and confirming their cytostatic, antitubercular, and anti-inflammatory activities through synthesis optimization and HPLC analysis (Чиряпкин, Кодониди, Chiriapkin, Kodonidi, & Larsky, 2021).

Heterocyclic Synthesis

The compound's utility extends to the synthesis of heterocyclic structures, as demonstrated by R. Mohareb et al. (2004), who synthesized thiophenylhydrazonoacetates, exploring their reactivity to produce a variety of heterocyclic derivatives, including pyrazole and isoxazole (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004). This research underlines the compound's versatility in generating diverse biologically active heterocycles.

properties

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-oxo-3,4-dihydroisochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S/c20-10-14-13-7-3-4-8-16(13)25-18(14)21-17(22)15-9-11-5-1-2-6-12(11)19(23)24-15/h1-2,5-6,15H,3-4,7-9H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDESVVKXGUWWIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3CC4=CC=CC=C4C(=O)O3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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